molecular formula C22H18N7NaO14S2 B10820829 XTT (sodium salt hydrate)

XTT (sodium salt hydrate)

Cat. No.: B10820829
M. Wt: 691.5 g/mol
InChI Key: OMYYRPUFIRZPOS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

XTT (sodium salt hydrate) is a useful research compound. Its molecular formula is C22H18N7NaO14S2 and its molecular weight is 691.5 g/mol. The purity is usually 95%.
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Biological Activity

XTT (sodium 3'-[1-[(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) is a tetrazolium salt widely utilized in biological assays to measure cellular metabolic activity, viability, and proliferation. This compound is particularly noted for its ability to produce a water-soluble formazan product upon reduction by metabolically active cells. This article explores the biological activity of XTT, focusing on its mechanisms, applications, and limitations based on diverse research findings.

XTT is bioreduced to a formazan dye primarily through the action of mitochondrial enzymes such as succinate dehydrogenase and various dehydrogenases present in living cells. The reduction process is facilitated by electron transport systems within the cell, which transfer electrons from NADH or NADPH to XTT, leading to the formation of a colored product that can be quantitatively measured.

Applications in Biological Research

XTT has been extensively used in various fields of biological research, including:

  • Cell Viability Assays : XTT is employed to assess the viability of different cell types under various conditions, including exposure to drugs or environmental stressors. The assay provides a rapid and sensitive method for evaluating cell health.
  • Microbial Studies : It serves as a tool for measuring the metabolic activity of bacteria and fungi. For instance, studies have demonstrated its effectiveness in assessing the viability of Candida species, revealing significant variations in tetrazolium metabolism among different strains .
  • Environmental Monitoring : XTT has been used to estimate the activity of the electron transport system (ETS) in activated sludge systems, correlating with oxygen uptake rates and providing insights into microbial community dynamics .

Comparative Analysis with Other Assays

XTT assays offer several advantages over traditional tetrazolium assays like MTT:

FeatureXTT AssayMTT Assay
SolubilityWater-soluble formazanRequires solubilization step
Assay TimeShorter durationLonger due to solubilization
Handling ComplexitySimpler sample handlingMore complex due to crystal formation
SensitivityComparable or superior sensitivityStandard sensitivity

Case Studies

  • T Cell Proliferation : A study evaluated XTT's application in colorimetric assays for T cell proliferation. The results indicated that combining XTT with electron coupling agents like phenazine methosulfate (PMS) significantly enhanced formazan production compared to MTT .
  • Candida Growth Assessment : Research on Candida albicans and Candida parapsilosis demonstrated that XTT could effectively measure metabolic activity and viability, highlighting strain-specific differences in tetrazolium metabolism .
  • Environmental Microbiology : In activated sludge systems, XTT was shown to correlate well with oxygen uptake rates, providing a reliable measure of microbial activity under varying growth conditions .

Limitations

Despite its advantages, the use of XTT is not without limitations:

  • Strain Variability : Different microbial strains may exhibit varying capacities to reduce XTT, complicating comparisons across studies.
  • Interference from Compounds : Certain substances can inhibit or enhance formazan production, potentially skewing results.
  • Non-specificity : The assay may not distinguish between viable but non-culturable cells and dead cells.

Properties

Molecular Formula

C22H18N7NaO14S2

Molecular Weight

691.5 g/mol

IUPAC Name

sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate;hydrate

InChI

InChI=1S/C22H17N7O13S2.Na.H2O/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40);;1H2/q;+1;/p-1

InChI Key

OMYYRPUFIRZPOS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].O.[Na+]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.